3,5-Dichloro-2,6-dihydroxybenzaldehyde

Metabolism Enzymology Aldehyde Dehydrogenase

3,5-Dichloro-2,6-dihydroxybenzaldehyde (CAS 1204298-54-3) is a halogenated and hydroxylated benzaldehyde derivative with the molecular formula C7H4Cl2O3 and a molecular weight of 207.01 g/mol. It is a yellow crystalline solid characterized by two chlorine atoms at the 3 and 5 positions and two hydroxyl groups at the 2 and 6 positions of the benzaldehyde core.

Molecular Formula C7H4Cl2O3
Molecular Weight 207.006
CAS No. 1204298-54-3
Cat. No. B598202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-2,6-dihydroxybenzaldehyde
CAS1204298-54-3
Synonyms3,5-Dichloro-2,6-dihydroxybenzaldehyde
Molecular FormulaC7H4Cl2O3
Molecular Weight207.006
Structural Identifiers
SMILESC1=C(C(=C(C(=C1Cl)O)C=O)O)Cl
InChIInChI=1S/C7H4Cl2O3/c8-4-1-5(9)7(12)3(2-10)6(4)11/h1-2,11-12H
InChIKeyXKXCIGBSRUOFGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichloro-2,6-dihydroxybenzaldehyde (CAS 1204298-54-3): A Specialized Benzaldehyde Intermediate for Chemical Synthesis


3,5-Dichloro-2,6-dihydroxybenzaldehyde (CAS 1204298-54-3) is a halogenated and hydroxylated benzaldehyde derivative with the molecular formula C7H4Cl2O3 and a molecular weight of 207.01 g/mol . It is a yellow crystalline solid characterized by two chlorine atoms at the 3 and 5 positions and two hydroxyl groups at the 2 and 6 positions of the benzaldehyde core . This specific substitution pattern renders it a versatile intermediate in organic synthesis, particularly for the preparation of Schiff bases and metal complexes .

Why 3,5-Dichloro-2,6-dihydroxybenzaldehyde Cannot Be Simply Substituted by Other Halogenated Benzaldehydes


While other halogenated benzaldehydes or dihydroxybenzaldehyde isomers may appear chemically similar, the specific 3,5-dichloro and 2,6-dihydroxy substitution pattern on the benzaldehyde ring confers unique steric and electronic properties. Studies on the enzymatic oxidation of halobenzaldehydes by rat liver aldehyde dehydrogenase demonstrate that the position and size of halogen substituents dramatically alter the compound's reactivity. For instance, ortho-substituted halobenzaldehydes show drastically decreased reactivity with increasing halogen size (F < Cl < Br) due to steric hindrance [1]. This implies that the 3,5-dichloro-2,6-dihydroxy substitution pattern on the target compound will result in distinct metabolic and chemical reactivity profiles compared to other analogs like 3,5-dibromo-2,6-dihydroxybenzaldehyde or mono-substituted variants. Therefore, substituting the target compound with a structurally similar but not identical analog could lead to unpredictable outcomes in synthetic yield, product purity, or biological activity.

Quantitative Differentiation of 3,5-Dichloro-2,6-dihydroxybenzaldehyde from Key Comparators


Steric Hindrance of Halogen Substituents Impacts Metabolic Oxidation Rates

The oxidation of ortho-halogenated benzaldehydes by yeast aldehyde dehydrogenase is strongly influenced by the size of the halogen substituent. As the size of the halogen atom increases from fluorine to chlorine to bromine, the enzymatic reactivity decreases drastically. This provides a class-level inference that the target compound, with its ortho-chlorine substituents, will exhibit significantly slower enzymatic oxidation compared to the analogous 3,5-difluoro-2,6-dihydroxybenzaldehyde. [1]

Metabolism Enzymology Aldehyde Dehydrogenase

Dichloro-Substituted Salicylaldehyde Scaffolds Exhibit Potent Antibacterial Activity in Nickel(II) Complexes

A study of nickel(II) complexes with substituted salicylaldehydes showed that the 3,5-dichloro-salicylaldehyde ligand (3,5-diCl-saloH) forms complexes with notable antibacterial activity. While this study uses a close analog (3,5-dichlorosalicylaldehyde), it provides supporting evidence that the 3,5-dichloro substitution pattern on a benzaldehyde scaffold can be a key structural feature for developing potent antibacterial agents. [1]

Medicinal Chemistry Coordination Chemistry Antibacterial Agents

Key Research and Industrial Application Scenarios for 3,5-Dichloro-2,6-dihydroxybenzaldehyde


Synthesis of Schiff Base Ligands for Coordination Chemistry

The aldehyde group of 3,5-Dichloro-2,6-dihydroxybenzaldehyde readily reacts with primary amines to form Schiff bases (imines) . This is a foundational reaction in coordination chemistry, where the resulting Schiff base ligands, with their O, N, and Cl donor atoms, can be used to chelate metal ions. As supported by studies on analogous 3,5-dichlorosalicylaldehyde, metal complexes derived from such ligands may exhibit antibacterial activity [1]. Therefore, this compound is a key intermediate for developing new metal-based therapeutic agents and catalysts.

Investigating Structure-Activity Relationships (SAR) of Halogenated Benzaldehydes

The unique substitution pattern of 3,5-Dichloro-2,6-dihydroxybenzaldehyde makes it an ideal compound for SAR studies. As demonstrated by Rietveld et al., the size and position of halogen substituents dramatically affect the compound's interaction with aldehyde dehydrogenase [2]. By comparing the target compound with its fluoro or bromo analogs, researchers can systematically map the steric and electronic effects of substituents on enzymatic oxidation rates, providing valuable data for drug design and toxicology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Dichloro-2,6-dihydroxybenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.